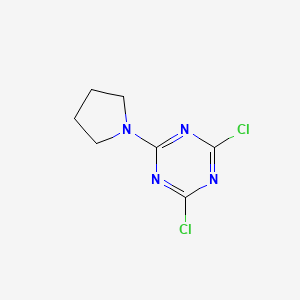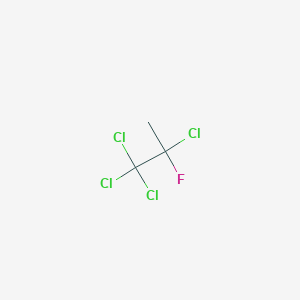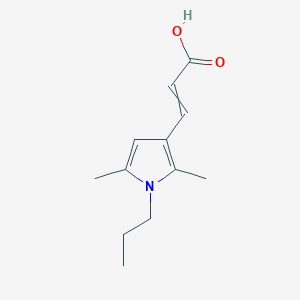
Trisodium 1,3,5-triazinane-2,4,6-trithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Trisodium 1,3,5-triazinane-2,4,6-trithione can be synthesized through various chemical reactions. One common method involves the reaction of suitable raw materials in the presence of dimethyl sulfoxide (DMSO), sodium chloride (NaCl), and sulfuryl chloride (SO₂Cl₂) . Another method involves the use of 1,3,5-tris(4-iodophenyl)-1,3,5-triazinane-2,4,6-trithione as a starting material, which is reacted with 9,9-dibutyl-2-ethynyl-9H-fluorene, copper(I) iodide (CuI), and palladium(II) chloride (PdCl₂) in a mixture of N,N-dimethylformamide (DMF) and triethylamine (Et₃N) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Trisodium 1,3,5-triazinane-2,4,6-trithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include various sulfur-containing compounds, such as thiols, disulfides, and sulfonates. These products have diverse applications in different fields, including chemistry and industry.
科学的研究の応用
Trisodium 1,3,5-triazinane-2,4,6-trithione has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent for heavy metal detoxification.
作用機序
The mechanism of action of trisodium 1,3,5-triazinane-2,4,6-trithione involves its ability to bind with heavy metal ions through its sulfur atoms. The compound forms stable complexes with heavy metals, which can then be removed from the environment. The molecular targets and pathways involved in this process include the coordination of sulfur atoms with metal ions, leading to the formation of insoluble metal-sulfur complexes .
類似化合物との比較
Similar Compounds
Similar compounds to trisodium 1,3,5-triazinane-2,4,6-trithione include:
- 1,3,5-triazine-2,4,6-trithiol, sodium salt (1:3)
- 1,3,5-triazine-2,4,6-triol, sodium salt (1:3)
- 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
This compound is unique due to its high efficiency in binding with heavy metal ions and its stability in acidic environments. Unlike some other heavy metal chelating agents, it does not have a strong odor or toxicity, making it a safer and more effective option for environmental applications .
特性
CAS番号 |
51887-10-6 |
|---|---|
分子式 |
C3H3N3Na3S3+3 |
分子量 |
246.2 g/mol |
IUPAC名 |
trisodium;1,3,5-triazinane-2,4,6-trithione |
InChI |
InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1 |
InChIキー |
NYVOYAFUSJONHU-UHFFFAOYSA-N |
正規SMILES |
C1(=S)NC(=S)NC(=S)N1.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)

![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B11725493.png)
![N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725496.png)

![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)


![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)


![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)
